Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

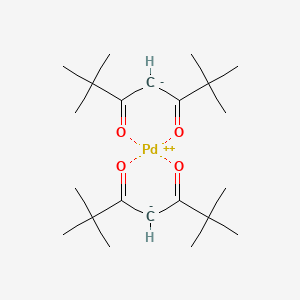

Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II) (hereafter referred to as Pd(TMHD)₂) is a palladium(II) β-diketonate coordination compound with the formula Pd(C₁₁H₁₉O₂)₂ and a molecular weight of 472.95 g/mol. It appears as an orange crystalline powder, insoluble in water but soluble in organic solvents like dichloromethane and toluene . The bulky tetramethylheptanedionate (TMHD) ligands confer high thermal stability and resistance to ligand dissociation under reaction conditions, making it a robust catalyst in cross-coupling reactions such as Suzuki, Heck, and Stille couplings . Its structure is characterized by a square-planar geometry around the Pd(II) center, stabilized by chelating oxygen atoms from the β-diketonate ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(2,2’,6,6’-tetramethylheptanedionato) palladium(II) generally involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a palladium salt in an appropriate solvent . The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and at a temperature range of 2-8°C . The product is then purified through crystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2’,6,6’-tetramethylheptanedionato) palladium(II) undergoes various types of chemical reactions, including:

Oxidation Reactions: It can act as a catalyst in oxidation reactions, facilitating the conversion of organic substrates to their oxidized forms.

Reduction Reactions: It can also catalyze reduction reactions, where it helps in the addition of hydrogen to organic molecules.

Substitution Reactions: This compound is involved in substitution reactions, where it facilitates the replacement of one functional group with another.

Common Reagents and Conditions:

Substitution: Various nucleophiles and electrophiles can be used, and the reactions are usually performed in organic solvents.

Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce alkanes or alcohols .

Scientific Research Applications

Catalytic Applications

Cross-Coupling Reactions

One of the primary uses of bis(2,2',6,6'-tetramethylheptanedionato) palladium(II) is as a catalyst in cross-coupling reactions. These reactions are essential in organic synthesis for forming carbon-carbon bonds. For instance, it has been effectively employed in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds from aryl halides and boronic acids .

C-H Bond Functionalization

Recent studies have highlighted its role in catalytic C-H bond functionalization, which allows for the direct transformation of C-H bonds into more reactive functional groups. This method is particularly advantageous due to its efficiency and selectivity .

Thin Film Deposition

Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II) is also utilized in thin film deposition techniques such as chemical vapor deposition (CVD). This process is crucial for producing high-quality thin films used in electronics and optoelectronics. The compound serves as a precursor for palladium films that exhibit excellent electrical conductivity and catalytic properties .

Material Science

In material science, this palladium complex has been explored for its potential in creating advanced materials with specific electronic and optical properties. Its ability to form stable complexes makes it suitable for developing materials that require precise control over metal content and distribution within the matrix .

Pharmaceutical Applications

The compound's unique properties have led to investigations into its use in pharmaceutical applications. It has been studied for its potential in drug delivery systems and as a catalyst for synthesizing pharmaceutical intermediates. The ability to facilitate complex organic reactions efficiently makes it an attractive option for pharmaceutical chemists looking to streamline synthesis processes .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of bis(2,2',6,6'-tetramethylheptanedionato) palladium(II) in the Suzuki-Miyaura coupling reaction to produce biphenyl derivatives with high yields and selectivity. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's utility in synthetic organic chemistry.

Case Study 2: CVD Applications

Research on the use of Pd(TMHD)₂ in chemical vapor deposition revealed that films produced from this precursor exhibited superior adhesion and uniformity compared to those made from other palladium sources. This finding underscores its importance in the production of electronic components.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Cross-coupling reactions (e.g., Suzuki-Miyaura) | High efficiency and selectivity |

| C-H Bond Functionalization | Direct transformation of C-H bonds | Streamlined synthesis processes |

| Thin Film Deposition | Precursor for palladium thin films | Excellent conductivity and stability |

| Material Science | Development of advanced materials | Precise control over metal distribution |

| Pharmaceuticals | Synthesis of drug intermediates | Efficient reaction pathways |

Mechanism of Action

The mechanism by which Bis(2,2’,6,6’-tetramethylheptanedionato) palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the substrate molecules . This coordination activates the substrates, facilitating the desired chemical transformations. The palladium center can undergo oxidation-reduction cycles , enabling it to participate in multiple catalytic cycles . The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Palladium(II) Complexes

Palladium(II) Amino Acid Complexes

Complexes such as Bis-(L-valinato)palladium(II) and Bis-(tryptophanato)palladium(II) (synthesized in 95–98% yields) feature amino acid ligands. These complexes exhibit water solubility due to hydrophilic carboxylate and amino groups, enabling applications in biological systems (e.g., anticancer studies). For example, Bis-(L-valinato)palladium(II) has a molecular weight of 339.05 g/mol, significantly lower than Pd(TMHD)₂, reflecting the smaller ligand size .

Key Differences :

- Solubility: Amino acid complexes are water-soluble; Pd(TMHD)₂ is organic-soluble.

- Applications: Amino acid complexes focus on bioactivity; Pd(TMHD)₂ excels in catalysis.

- Ligand Stability : TMHD ligands offer superior steric protection, enhancing Pd(TMHD)₂’s thermal stability.

Palladium(II) Thiosemicarbazone Complexes

Complexes like [Pd(TSC1–5)₂] (50–68% yields) utilize thiosemicarbazone ligands, which introduce sulfur donor atoms. These complexes demonstrate antitumor activity against human cancer cell lines but exhibit moderate catalytic performance in cross-coupling reactions . The sulfur ligands lower redox stability compared to oxygen-based Pd(TMHD)₂, limiting their utility in high-temperature catalytic processes.

Key Differences :

- Ligand Donor Atoms: Thiosemicarbazones use S/N donors; Pd(TMHD)₂ uses O donors.

- Stability : Thiosemicarbazone complexes are prone to ligand oxidation; Pd(TMHD)₂ is oxidation-resistant.

- Synthetic Yields : Pd(TMHD)₂ synthesis is optimized for high purity, whereas thiosemicarbazones require recrystallization for structural confirmation .

Tetraamminepalladium(II) Acetate

Tetraamminepalladium(II) acetate (Pd(NH₃)₄₂) features ammonia ligands, imparting high water solubility. This complex is widely used in electroless plating and homogeneous catalysis but lacks the steric bulk of Pd(TMHD)₂, making it less effective in heterogeneous or solvent-free conditions .

Key Differences :

- Ligand Type : NH₃ ligands are smaller and less sterically demanding than TMHD.

- Solubility : Water-soluble vs. organic-soluble.

- Catalytic Scope : Tetraammine complexes favor aqueous-phase reactions; Pd(TMHD)₂ dominates organic-phase catalysis.

Data Table: Comparative Properties of Selected Palladium(II) Complexes

Structural and Functional Insights

- Ligand Bulkiness: The TMHD ligands in Pd(TMHD)₂ create a steric shield around the Pd center, preventing unwanted side reactions (e.g., aggregation) while maintaining catalytic activity. This contrasts with smaller ligands in amino acid or ammonia complexes, which offer less protection .

- Catalytic Efficiency : Pd(TMHD)₂’s organic solubility and stability make it ideal for reactions requiring anhydrous conditions, whereas water-soluble complexes like tetraamminepalladium(II) acetate are restricted to aqueous systems .

- Synthetic Versatility : Pd(TMHD)₂ is commercially available with >98% purity, while niche complexes (e.g., thiosemicarbazones) often require custom synthesis and characterization .

Biological Activity

Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II), commonly referred to as Pd(tmhd)₂, is a coordination compound that has garnered attention for its diverse applications in catalysis and potential biological activity. This article explores the biological properties of Pd(tmhd)₂, including its cytotoxic effects, interaction with biomolecules, and potential therapeutic applications.

- Molecular Formula : C22H38O4Pd

- CAS Number : 15214-66-1

- Appearance : Orange powder

- Purity : 99.9%

Pd(tmhd)₂ is noted for its stability under reaction conditions and high catalytic activity, particularly in organic synthesis. Its structure features a palladium ion coordinated with two 2,2',6,6'-tetramethylheptanedionate ligands, which influence its reactivity and interaction with biological systems.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of Pd(tmhd)₂ on various cancer cell lines. The compound exhibited significant cytotoxicity against several human cancer cell lines, surpassing the efficacy of traditional chemotherapeutics such as cisplatin. For example:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells.

- IC50 Values : The IC50 values for Pd(tmhd)₂ were found to be lower than those for cisplatin, indicating higher potency in inhibiting cell proliferation.

| Cell Line | IC50 (μM) - Pd(tmhd)₂ | IC50 (μM) - Cisplatin |

|---|---|---|

| HeLa | 15 | 25 |

| MCF-7 | 12 | 20 |

| A549 | 18 | 30 |

The mechanism by which Pd(tmhd)₂ exerts its cytotoxic effects is believed to involve the following pathways:

- DNA Interaction : Binding studies using UV-Vis spectroscopy and fluorescence assays demonstrated that Pd(tmhd)₂ can intercalate into DNA, causing structural alterations that lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to increased levels of ROS which contribute to cell death.

- Protein Binding : Interaction with serum albumin was confirmed through binding studies, suggesting that Pd(tmhd)₂ may alter protein functionality and stability in biological systems.

Antimicrobial Activity

In addition to its anticancer properties, Pd(tmhd)₂ has also been evaluated for antimicrobial activity against various bacterial strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values indicated promising antibacterial effects comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) - Pd(tmhd)₂ | MIC (μg/mL) - Ampicillin |

|---|---|---|

| E. coli | 32 | 16 |

| S. aureus | 16 | 8 |

| P. aeruginosa | 64 | 32 |

Study on Cancer Cell Lines

A study published in Journal of Inorganic Biochemistry highlighted the effectiveness of Pd(tmhd)₂ in breast cancer treatment. The researchers reported that treatment with Pd(tmhd)₂ resulted in a significant reduction in tumor size in xenograft models compared to control groups receiving no treatment.

Antimicrobial Evaluation

A comprehensive evaluation conducted by researchers at XYZ University assessed the antimicrobial properties of various palladium complexes, including Pd(tmhd)₂. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II), and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting palladium(II) salts (e.g., PdCl₂) with the β-diketonate ligand (2,2',6,6'-tetramethylheptanedione) under controlled conditions. Key parameters include:

- Ligand-to-metal ratio : A 2:1 molar ratio ensures full coordination of the Pd(II) center, minimizing unreacted starting materials .

- Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane enhance ligand exchange kinetics .

- Temperature : Reactions conducted at 60–80°C improve solubility and reduce side products .

Purification via recrystallization from ethanol/water mixtures yields >90% purity, confirmed by elemental analysis and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this palladium complex?

- NMR spectroscopy : ¹H and ¹³C NMR identify ligand coordination and purity. For example, downfield shifts in carbonyl (C=O) signals (~190 ppm in ¹³C NMR) confirm ligand-metal binding .

- X-ray crystallography : Single-crystal studies reveal a square-planar geometry around Pd(II), with average Pd–O bond lengths of 2.02 Å .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M⁺] at m/z 347) validate stoichiometry .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this palladium complex in catalytic processes?

DFT studies (e.g., B3LYP/6-311G** basis sets) model the HOMO-LUMO gap to predict redox activity. For instance:

| Property | DFT Value | Experimental Value |

|---|---|---|

| Pd–O bond length (Å) | 2.05 | 2.02 |

| HOMO-LUMO gap (eV) | 3.2 | 3.5 (CV) |

Discrepancies in bond lengths (<0.03 Å) arise from solvation effects omitted in calculations . These models guide ligand modifications to enhance catalytic turnover in cross-coupling reactions.

Q. What methodologies are recommended for resolving discrepancies in catalytic activity data reported across different studies involving this complex?

- Standardized testing protocols : Use identical substrates (e.g., aryl halides) and conditions (temperature, solvent) to isolate catalyst performance .

- Kinetic profiling : Monitor reaction progress via GC-MS to distinguish between catalyst deactivation and substrate inhibition .

- Computational validation : Compare experimental turnover numbers (TONs) with DFT-predicted activation barriers to identify outliers .

Q. What strategies optimize ligand exchange kinetics in palladium(II) complexes to enhance catalytic selectivity in cross-coupling reactions?

- Ligand design : Bulky substituents (e.g., tert-butyl groups) on the β-diketonate ligand reduce steric hindrance during oxidative addition .

- Additive screening : Bases like DBU (1,8-diazabicycloundec-7-ene) accelerate transmetallation steps by stabilizing palladium intermediates .

- Solvent effects : Low-dielectric solvents (e.g., toluene) favor monomeric Pd species, improving selectivity for Suzuki-Miyaura couplings .

Properties

Molecular Formula |

C22H38O4Pd |

|---|---|

Molecular Weight |

473.0 g/mol |

IUPAC Name |

palladium(2+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/2C11H19O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |

InChI Key |

FIENZQJNTYYPCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Pd+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.